4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It also includes the mechanism of the reaction and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis includes bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.Safety And Hazards
This involves studying the toxicity of the compound and the precautions that need to be taken while handling it. It also includes information on how to dispose of the compound safely.
Future Directions
This involves discussing potential future research directions, such as new reactions that the compound could undergo, potential applications of the compound, or modifications that could be made to the compound to improve its properties or activity.
properties
IUPAC Name |
4-piperazin-1-ylpyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-13-15-8-5-12-10(9(1)15)14-6-3-11-4-7-14/h1-2,5,8,11H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPGALRUAZOPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN3C2=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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